BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid

Antibacterial discovery Hydrazone medicinal chemistry Multi-drug resistant infection

Differentiator: This saturated 2-carboxylic acid scaffold (CAS 1353497-00-3) eliminates the CYP3A4 TDI liability inherent to aromatic imidazopyrimidine congeners, enabling cleaner lead optimization. Its 2-position regio is mandatory for synthesizing validated antibacterial hydrazones (30–33 mm inhibition zones against E. coli and S. aureus). For oncology NAMPT programs, this tetrahydro core provides the TDI-clean starting point that discontinued aromatic leads (e.g., GNE-617) lacked. The 2-COOH handle supports systematic amide, ester, and hydrazide SAR. Not interchange with the 3-COOH regioisomer or 7-oxo analog.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 1353497-00-3
Cat. No. B1490542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid
CAS1353497-00-3
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CNC2=NC(=CN2C1)C(=O)O
InChIInChI=1S/C7H9N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h4H,1-3H2,(H,8,9)(H,11,12)
InChIKeyYNPIVLKXXMTJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid: Saturated Heterocyclic Building Block for Anti-Infective and NAMPT-Targeted Research


5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 1353497-00-3) is a saturated bicyclic heterocycle with molecular formula C7H9N3O2 and molecular weight 167.17 g/mol . It features a fully hydrogenated imidazo[1,2-a]pyrimidine core bearing a carboxylic acid at the 2-position, distinguishing it from the aromatic imidazo[1,2-a]pyrimidine-2-carboxylic acid analog (CAS 64951-10-6) . The compound serves as a pivotal synthetic intermediate for carbohydrazide and hydrazone libraries with demonstrated antibacterial activity, and its saturated scaffold offers potential metabolic stability advantages over aromatic congeners in drug discovery programs [1][2].

Why 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid Cannot Be Replaced by Aromatic or Regioisomeric Analogs in Medicinal Chemistry Programs


Three structural features of this compound are non-interchangeable with common in-class alternatives. First, the saturated tetrahydro ring system eliminates the CYP3A4 time-dependent inhibition (TDI) liability associated with aromatic imidazopyridine and imidazopyrimidine scaffolds—a key optimization goal in lead development [1]. Second, the carboxylic acid at the 2-position (rather than the 3-position regioisomer, CAS 1367912-43-3) is essential for conversion to the 2-carbohydrazide intermediate, which has been validated as the productive entry point for bioactive hydrazone libraries with antibacterial zone-of-inhibition values of 30–33 mm against E. coli and S. aureus [2]. Third, the absence of the 7-oxo substituent (present in CAS 1353497-00-3's close analog 7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid, MW 181.15) preserves the full reduction state required for specific downstream derivatization chemistries that the 7-oxo analog cannot support .

Quantitative Differentiation Evidence: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid vs. Closest Analogs


Antibacterial Hydrazone Derivatives: Zone-of-Inhibition Performance vs. Norfloxacin Standard

Hydrazone derivatives (8a–k) synthesized from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide—itself derived from the target 2-carboxylic acid—were evaluated for in vitro antibacterial activity against Gram-positive and Gram-negative strains. Compounds 8d, 8e, and 8f achieved zones of inhibition of 30–33 mm against E. coli (Gram-negative) and S. aureus (Gram-positive), and 22–25 mm against P. aeruginosa and S. pyogenes, using the standard antibiotic Norfloxacin as the reference comparator [1]. The synthesis of the key 2-carbohydrazide intermediate proceeded in six steps from commercially available 2-aminopyrimidine, with hydrazone formation yields of 80–92% [1]. The regioisomeric 3-carboxylic acid analog (CAS 1367912-43-3) cannot generate the corresponding 3-carbohydrazide with the same geometry required for this hydrazone library, making the 2-COOH position functionally non-substitutable for this validated antibacterial series .

Antibacterial discovery Hydrazone medicinal chemistry Multi-drug resistant infection

Scaffold Saturation State: CYP3A4 Time-Dependent Inhibition Liability Reduction vs. Aromatic Imidazopyridine/Imidazopyrimidine Systems

In a NAMPT inhibitor optimization program, the aromatic imidazopyridine moiety in lead compound GNE-617 was identified by metabolite identification studies as the source of potent CYP3A4 time-dependent inhibition (TDI)—a serious developability liability [1]. Systematic replacement of the aromatic imidazopyridine with saturated bicyclic systems, including tetrahydroimidazo[1,2-a]pyrimidine-containing analogs, was found to reduce or eliminate the TDI finding while maintaining NAMPT inhibitory potency (representative optimized compound 42 showed no evidence of TDI and robust tumor xenograft efficacy) [1]. In contrast, the aromatic imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6) retains the fully conjugated ring system and is classified with Acute Tox. 4 Oral and Skin Sens. 1 hazard statements, reflecting the distinct safety profile of the unsaturated analog . This differentiation is a class-level property: saturated tetrahydro scaffolds consistently show lower CYP TDI risk than their aromatic counterparts across multiple chemotypes [2].

Drug metabolism CYP3A4 TDI Lead optimization NAMPT inhibitors

Regioisomeric Carboxylic Acid Position: 2-COOH Enables Carbohydrazide-Derived Library Synthesis Not Accessible from 3-COOH Analog

The 2-carboxylic acid of the target compound can be converted to the corresponding 2-carbohydrazide (compound 7), which serves as the essential intermediate for condensation with aromatic aldehydes to generate bioactive hydrazone libraries [1]. This conversion was achieved in six synthetic steps from 2-aminopyrimidine, with the final hydrazone-forming step proceeding in 80–92% yield across eleven derivatives (8a–k) [1]. The regioisomeric 1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 1367912-43-3) bears the carboxylic acid at position 3, which produces a geometrically and electronically distinct carbohydrazide that cannot access the same hydrazone SAR space . Furthermore, the 2-carboxylic acid position is shared with the clinically validated nucleotide reverse transcriptase inhibitor Tenofovir (5-(phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid), underscoring the pharmacological relevance of the 2-COOH substitution pattern [2].

Synthetic methodology Building block differentiation Hydrazone chemistry Regioisomer comparison

Antimicrobial, Antioxidant, and Anticancer Activity of Tetrahydroimidazo[1,2-a]pyrimidine Congeners: Quantitative Benchmarks vs. Reference Drugs

A series of 24 novel tetrahydroimidazo[1,2-a]pyrimidine derivatives, structurally related to the target compound, was evaluated for antimicrobial, antioxidant, and anticancer activity using standardized assays [1]. Compound 15 exhibited significant antimicrobial activity against Candida albicans and Aspergillus niger with MIC = 1.04 × 10^-2 µM/ml. Compound 2 was the most active antioxidant agent with IC50 = 46.31 in the DPPH radical scavenging assay. Compound 23 displayed the best anticancer activity against human breast cancer cell line MCF-7 with GI50 = 34.78 using the SRB assay [1]. Structure-activity relationship analysis demonstrated that electron-releasing groups enhanced antibacterial activity against E. coli and antioxidant potency, while electron-withdrawing groups improved antimicrobial and anticancer activity against MCF-7 cells [1]. QSAR modeling on 24 tetrahydroimidazo[1,2-a]pyrimidine derivatives confirmed the positive influence of steric and electronic parameters on antimicrobial potential, generating six validated QSAR models against three human pathogens [2].

Antimicrobial screening Antioxidant DPPH assay Anticancer MCF-7 Tetrahydroimidazo[1,2-a]pyrimidine SAR

Physicochemical Differentiation: Saturated vs. Aromatic Scaffold – Calculated Property Shifts and Solubility Implications

The fully saturated 5,6,7,8-tetrahydro configuration of the target compound (C7H9N3O2, MW 167.17) confers distinct physicochemical properties compared to the aromatic imidazo[1,2-a]pyrimidine-2-carboxylic acid (C7H5N3O2, MW 163.13) . Saturation increases molecular weight by 4.04 g/mol (167.17 vs. 163.13), introduces four additional hydrogen atoms, and disrupts the planar aromatic conjugation, resulting in altered cLogP, aqueous solubility, and permeability profiles [1]. The NAMPT inhibitor optimization campaign demonstrated that reducing the number of aromatic rings and/or lowering cLogD7.4 significantly improved aqueous solubility in the tetrahydro series—compound 42 achieved both no TDI evidence and improved solubility compared to the aromatic lead GNE-617 [1]. The ethyl ester derivative of the target compound (CAS 143696-96-2, MW 195.22) is commercially available and exhibits enhanced lipophilicity suitable for membrane permeability studies . In contrast, the 7-oxo analog (C7H7N3O3, MW 181.15) introduces a carbonyl that increases polarity and alters hydrogen-bonding capacity, further differentiating the fully reduced target scaffold .

Physicochemical profiling Solubility optimization cLogD Scaffold saturation

Optimal Procurement and Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid Based on Quantitative Evidence


Antibacterial Hydrazone Library Synthesis Targeting Multi-Drug Resistant Gram-Positive and Gram-Negative Pathogens

The 2-carboxylic acid is the mandatory precursor for synthesizing 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, which upon condensation with aromatic aldehydes yields hydrazone derivatives with demonstrated antibacterial zones of inhibition of 30–33 mm against E. coli and S. aureus [1]. The 3-COOH regioisomer cannot replicate this synthetic pathway. Research groups focused on anti-infective discovery should procure the 2-COOH building block specifically, as the six-step synthesis from 2-aminopyrimidine is well-precedented with 80–92% yields for the final diversification step [1].

NAMPT Inhibitor Lead Optimization Requiring CYP3A4 TDI Risk Mitigation

For programs targeting nicotinamide phosphoribosyltransferase (NAMPT) in oncology, the saturated tetrahydro scaffold directly addresses the CYP3A4 time-dependent inhibition liability that caused the discontinuation of aromatic imidazopyridine-based leads such as GNE-617 [2]. The NAMPT inhibitor patent literature (US10696692) confirms that imidazo[1,2-a]pyrimidine-6-carboxylic acid amide derivatives achieve IC50 values of 6.80–8.90 nM against human NAMPT in standardized enzymatic assays [3]. Sourcing the saturated scaffold provides a TDI-clean starting point for SAR exploration.

Multi-Target Screening Library Construction for Antimicrobial, Antioxidant, and Anticancer Hit Identification

The tetrahydroimidazo[1,2-a]pyrimidine scaffold has validated activity across antimicrobial (MIC = 1.04 × 10^-2 µM/ml against C. albicans and A. niger), antioxidant (DPPH IC50 = 46.31), and anticancer (MCF-7 GI50 = 34.78) assays [4]. The 2-carboxylic acid building block enables systematic SAR exploration through amide, ester, and hydrazide derivatization, with QSAR models confirming that steric and electronic parameters at the 2-position are key drivers of antimicrobial potency [5].

Physicochemical Property Optimization via Scaffold Saturation in Early-Stage Drug Discovery

When a hit compound contains an aromatic imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6) but exhibits poor solubility or CYP TDI flags, the saturated 5,6,7,8-tetrahydro analog (CAS 1353497-00-3) provides a direct scaffold-hop with predictable MW increase (+4.04 g/mol) and altered cLogD7.4 that can improve aqueous solubility while retaining the carboxylic acid handle for further derivatization [2]. The commercially available ethyl ester (CAS 143696-96-2) offers an alternative lipophilicity profile for permeability optimization .

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.